molecular formula C6H6F3NOS B13275093 4-Thiazoleethanol, 2-(trifluoromethyl)-

4-Thiazoleethanol, 2-(trifluoromethyl)-

Cat. No.: B13275093
M. Wt: 197.18 g/mol
InChI Key: MAVONVUHBYPQPT-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol typically involves the trifluoromethylation of thiazole derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under specific reaction conditions, including the presence of radical initiators and solvents like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the thiazole ring influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6F3NOS

Molecular Weight

197.18 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C6H6F3NOS/c7-6(8,9)5-10-4(1-2-11)3-12-5/h3,11H,1-2H2

InChI Key

MAVONVUHBYPQPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CCO

Origin of Product

United States

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